An In-depth Technical Guide to 4-Chloro-2-fluorotoluene: Properties, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-2-fluorotoluene: Properties, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth technical examination of 4-Chloro-2-fluorotoluene (CAS No. 452-75-5), a versatile halogenated aromatic hydrocarbon. Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, its strategic applications in synthesis, and the practical methodologies for its use.
Core Molecular Profile and Physicochemical Properties
4-Chloro-2-fluorotoluene is a synthetic compound that presents as a colorless to light yellow liquid at room temperature.[1] It is not found in nature and was first developed in the mid-20th century during the expansion of halogenated aromatic chemistry for industrial purposes. Its strategic importance lies in the unique combination and positioning of its functional groups: a methyl group, a fluorine atom, and a chlorine atom on a benzene ring. This specific arrangement imparts a nuanced reactivity profile that is highly valuable in multi-step organic synthesis.
The fundamental identifiers and physical properties of 4-Chloro-2-fluorotoluene are summarized below. This data is critical for reaction planning, safety assessments, and purification strategies.
| Identifier/Property | Value | Source(s) |
| CAS Number | 452-75-5 | [1][2] |
| Molecular Formula | C₇H₆ClF | [1][2] |
| Molecular Weight | 144.57 g/mol | [1][2] |
| IUPAC Name | 4-chloro-2-fluoro-1-methylbenzene | [2] |
| Synonyms | 2-Fluoro-4-chlorotoluene, 4-Chloro-2-fluoro-1-methylbenzene | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | 1.186 g/mL at 25 °C | [4] |
| Boiling Point | 158 °C at 743 mmHg | [4] |
| Flash Point | 51 °C (124 °F) - Closed Cup | [4][5] |
| Refractive Index (n20/D) | 1.498 | [4] |
| Water Solubility | Insoluble | [6] |
| Vapour Pressure | 23.4 mmHg at 25°C |
Spectroscopic and Analytical Characterization
Accurate characterization is the bedrock of chemical synthesis. The spectroscopic profile of 4-Chloro-2-fluorotoluene provides an unambiguous fingerprint for identity and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl group protons. The coupling patterns between the aromatic protons are influenced by the fluorine and chlorine substituents, providing key structural information.[7]
-
¹³C NMR: The carbon spectrum reveals the unique chemical environments of the seven carbon atoms in the molecule.[8]
Infrared (IR) and Raman Spectroscopy
FT-IR and FT-Raman spectra provide valuable information about the vibrational modes of the molecule. Key absorptions are associated with C-H stretching of the aromatic ring and methyl group, C=C stretching of the ring, and the characteristic C-F and C-Cl bond vibrations. Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), has been performed to assign these modes precisely.[9]
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of 4-Chloro-2-fluorotoluene shows a molecular ion peak (M⁺) at m/z 144. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) results in a characteristic M+2 peak at m/z 146. Key fragment ions include those corresponding to the loss of chlorine and other rearrangements.[2][3]
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR | Signals for aromatic and methyl protons with characteristic splitting. | [7] |
| ¹³C NMR | Seven distinct signals corresponding to the carbon skeleton. | [2][8] |
| FT-IR | C-H, C=C (aromatic), C-F, and C-Cl stretching and bending vibrations. | [2][9] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z 144; Isotopic peak (M+2) at m/z 146. | [2][3] |
Chemical Reactivity: A Mechanistic Perspective
The synthetic utility of 4-Chloro-2-fluorotoluene stems from the distinct reactivity of its three key sites: the aromatic ring, the benzylic methyl group, and the halogen substituents. The interplay of their electronic effects governs the molecule's behavior.
Aromatic Ring Reactivity: Electrophilic Substitution
The halogen atoms on the ring exhibit opposing electronic effects: they are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring, making it less nucleophilic than benzene.[10][11] However, they are ortho, para-directing because their lone pairs can donate electron density through resonance (+M effect), which preferentially stabilizes the intermediates formed from attack at these positions.[11]
In 4-Chloro-2-fluorotoluene, the fluorine is at position 2, chlorine at position 4, and the methyl group (a weak activating, ortho, para-director) is at position 1. The cumulative effect is a deactivated ring, but electrophilic attack will be directed to the positions most activated (or least deactivated) by the existing groups.
Caption: Directing effects in 4-Chloro-2-fluorotoluene.
Benzylic Position Reactivity: Free-Radical Halogenation
The methyl group is a prime site for free-radical substitution. The C-H bonds at the benzylic position are significantly weaker than typical alkyl C-H bonds.[12] This is because homolytic cleavage of a benzylic C-H bond yields a benzylic radical, which is highly stabilized by resonance delocalization of the unpaired electron into the aromatic π-system.[12][13]
This inherent stability is the causal reason for the high selectivity of reactions like benzylic bromination using N-Bromosuccinimide (NBS) with a radical initiator. This reaction proceeds selectively at the methyl group, leaving the aromatic ring untouched, a critical transformation for introducing further functionality.[13][14] This reaction is a cornerstone of its utility, converting the relatively inert toluene derivative into a highly versatile benzyl bromide intermediate.[4]
Caption: Workflow for selective benzylic bromination.
Halogen Reactivity: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on 4-Chloro-2-fluorotoluene is generally unfavorable. SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[15][16] 4-Chloro-2-fluorotoluene lacks such strong activating groups. While the fluorine atom is generally a better leaving group than chlorine in SNAr contexts (due to its high electronegativity stabilizing the intermediate Meisenheimer complex), the overall electron-rich nature of the ring, bolstered by the methyl group, makes this pathway difficult under standard conditions.[17][18]
Key Applications in Pharmaceutical Synthesis
4-Chloro-2-fluorotoluene is a valuable building block for creating more complex molecules destined for pharmaceutical and agrochemical applications.[7][13][19] Its true power is unlocked through sequential reactions, often starting with the benzylic bromination described above.
A notable application is its use as a precursor in the synthesis of intermediates for multi-kinase inhibitors. For example, it can be converted to 4-chloro-2-fluorobenzaldehyde, a key component in the synthesis of Sorafenib and related anti-cancer drugs.[6][20]
Caption: Synthetic pathway to pharmaceutical intermediates.
Experimental Protocols
Trustworthiness in chemical synthesis is built on robust, reproducible protocols. The following methodologies are provided as a self-validating framework for the synthesis, purification, and analysis of 4-Chloro-2-fluorotoluene and its derivatives.
Synthesis of 4-Chloro-2-fluorotoluene via Diazotization
This protocol is based on a patented method involving a diazotization-thermolysis sequence starting from 5-chloro-2-methylaniline.[21]
Step 1: Salification
-
In a suitable reactor equipped for low-temperature control, charge anhydrous hydrofluoric acid (HF).
-
Cool the HF to 5-7 °C.
-
Slowly add 5-chloro-2-methylaniline dropwise, maintaining the temperature below 15 °C. The molar ratio of HF to the aniline should be between 2:1 and 5:1.
-
After the addition is complete, stir the mixture for 1-3 hours at 5-7 °C to ensure complete formation of the anilinium fluoride salt.
Step 2: Diazotization
-
Cool the mixture from Step 1 to between -3 °C and 0 °C.
-
Prepare a solution of sodium nitrite. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C. The molar ratio of sodium nitrite to the starting aniline should be between 1:1 and 1.5:1.
-
After complete addition, continue stirring for 1-3 hours at -3 °C to 0 °C to form the diazonium salt.
Step 3: Thermolysis (Decomposition)
-
Carefully and slowly heat the mixture from Step 2. A programmed heating schedule is recommended (e.g., 0-18 °C over 5 hours, then 18-26 °C over 12 hours, and finally up to 40 °C).
-
The diazonium salt will decompose, releasing nitrogen gas and forming the desired 4-Chloro-2-fluorotoluene. Ensure adequate ventilation and off-gas management.
-
Once the decomposition is complete (indicated by the cessation of gas evolution), the crude product can be isolated. This method can achieve purities over 99% and yields up to 98%.[21]
Purification by Fractional Distillation
For purifying the crude product or separating it from reaction byproducts, fractional distillation is effective due to its defined boiling point.
-
Set up a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings) to ensure efficient separation.[22]
-
Charge the crude 4-Chloro-2-fluorotoluene to the distillation flask along with boiling chips.
-
Heat the flask gently using a heating mantle.
-
Monitor the temperature at the still head. Discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature of approximately 158 °C (at ~743 mmHg).[4] Adjust the expected boiling point for the operating pressure if performing a vacuum distillation.
-
Continue collection until the temperature begins to rise again, then stop the distillation.
Analytical Sample Preparation
NMR Spectroscopy Sample Preparation (Liquid Sample)
-
Ensure the NMR tube is clean and dry. Clean with a suitable solvent (e.g., acetone) and dry in an oven or with a stream of dry nitrogen.
-
For a standard ¹H NMR, add a few drops of liquid 4-Chloro-2-fluorotoluene to approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[23][24]
-
Filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the tube and label it appropriately. The sample is now ready for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation
-
Prepare a stock solution of 4-Chloro-2-fluorotoluene in a high-purity solvent (e.g., dichloromethane or hexane).
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
For a typical analysis, inject 1 µL of the appropriately diluted sample into the GC-MS. A split injection is common to avoid overloading the column.[25]
-
The GC program should have an initial oven temperature around 70°C, followed by a ramp up to ~230-250°C to ensure elution of the compound. A standard 5% phenyl methyl silicone column is suitable.[26]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 4-Chloro-2-fluorotoluene is a flammable liquid and an irritant.
-
Hazards: Flammable liquid and vapor (H226). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][26]
-
Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][23] Use non-sparking tools and ground all equipment to prevent static discharge.[23] Keep away from heat, sparks, open flames, and other ignition sources.[26]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[23][26] Store away from incompatible materials such as strong oxidizing agents.[17]
-
First Aid:
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[23]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[23]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.[14]
-
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
-
Conclusion
4-Chloro-2-fluorotoluene is more than a simple halogenated solvent; it is a strategically designed building block whose value is rooted in the predictable and selective reactivity of its functional groups. The ability to perform clean, high-yield radical bromination at the benzylic position, while retaining the halogenated aromatic core, makes it an exceptionally useful precursor for complex molecular architectures. For researchers in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling protocols is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.
References
- Guidechem. (n.d.). 4-Chloro-2-fluorotoluene 452-75-5.
- Chem-Impex. (n.d.). 4-Chloro-2-fluorotoluene.
- ChemicalBook. (2023). 4-Chloro-2-fluorotoluene - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520630, 4-Chloro-2-fluorotoluene.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorotoluene ≥99%.
- Matrix Scientific. (n.d.). 4-Chloro-2-fluorotoluene.
- BLD Pharm. (n.d.). 452-75-5 | 4-Chloro-2-fluorotoluene.
- Ramalingam, S., et al. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 429-436.
- ChemicalBook. (n.d.). 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Singh, U. P., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(3), 422-429.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). 4-Chloro-2-fluorotoluene: Synthesis and Safety Considerations. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorotoluene ≥99%. Product Page.
- Google Patents. (2012). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
- ChemicalBook. (n.d.). 4-Chloro-2-fluorotoluene(452-75-5).
- Fisher Scientific. (2023). Safety Data Sheet - 2-Chloro-4-fluorotoluene.
- ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib.
- MDPI. (2015). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation.
- Ashenhurst, J. (2018).
- Chemistry Steps. (n.d.). Benzylic Bromination.
- African Rock Art. (n.d.). 4-Chloro-2-fluorotoluene.
- PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
- PHARMD GURU. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION.
- SpectraBase. (n.d.). 4-Chloro-2-fluorotoluene - Optional[13C NMR].
- Professor Dave Explains. (2019, July 12).
- ChemicalBook. (n.d.). 2-Chloro-4-fluorotoluene synthesis.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Chloro-2-fluoro-3-methoxyaniline.
- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Chemistry Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Sciforum. (n.d.). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature.
- Journal of Analytical Toxicology. (1998). A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse.
- ResearchGate. (n.d.). A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse | Request PDF.
- MDPI. (2024). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples.
- LECO Corporation. (n.d.). Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520630, 4-Chloro-2-fluorotoluene.
- Vassar College. (2007, November 28).
- CK-12 Foundation. (n.d.). Electrophilic Substitution Reactions - Haloarenes.
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. 4-CHLORO-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Chloro-2-fluorotoluene | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-fluorotoluene = 99 452-75-5 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. prepchem.com [prepchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 15. pharmdguru.com [pharmdguru.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. chemimpex.com [chemimpex.com]
- 22. youtube.com [youtube.com]
- 23. sites.bu.edu [sites.bu.edu]
- 24. organomation.com [organomation.com]
- 25. gcms.cz [gcms.cz]
- 26. academic.oup.com [academic.oup.com]
